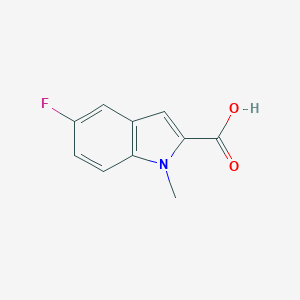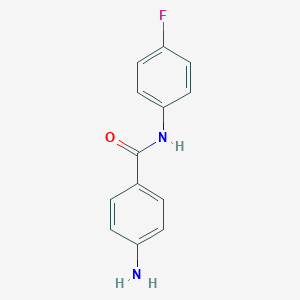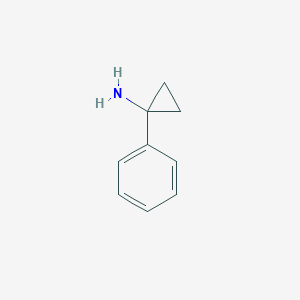
1-苯基-环丙胺
概述
描述
1-Phenyl-cyclopropylamine is an organic compound with the molecular formula C₉H₁₁N. It is a cyclic amine that features a cyclopropyl ring attached to a phenyl group.
科学研究应用
1-Phenyl-cyclopropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It has potential therapeutic applications, including as an antidepressant and anticancer agent.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
Target of Action
1-Phenyl-cyclopropylamine, also known as 1-phenylcyclopropanamine, is a biochemical used in proteomics research . It has been identified as an irreversible inhibitor of the histone demethylase KDM1A . KDM1A is a key enzyme involved in the regulation of gene expression through its role in histone demethylation, a process that modulates the structure of chromatin and thus influences gene transcription.
Mode of Action
It is known that the compound forms a covalent bond with the enzyme, leading to its irreversible inhibition . This prevents KDM1A from carrying out its normal function of removing methyl groups from histones, which can result in altered gene expression.
Biochemical Pathways
The inhibition of KDM1A by 1-Phenyl-cyclopropylamine impacts the biochemical pathways involved in gene expression. Histone methylation is a key process in the regulation of gene transcription, and by inhibiting the demethylation process, 1-Phenyl-cyclopropylamine can potentially alter the expression of genes regulated by KDM1A .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a predicted boiling point of 21140° C . Its density is predicted to be 1.08 g/mL
Action Environment
The action of 1-Phenyl-cyclopropylamine can be influenced by various environmental factors. For example, the compound should be stored under inert gas at 2–8 °C . Changes in temperature, pH, or the presence of other chemicals could potentially affect the stability and efficacy of the compound.
安全和危害
未来方向
生化分析
Biochemical Properties
1-Phenyl-cyclopropylamine is known to interact with various enzymes and proteins. For instance, it has been found to inhibit KDM1A, a histone demethylase, in vitro . This interaction is significant as KDM1A plays a crucial role in various biochemical reactions .
Cellular Effects
The effects of 1-Phenyl-cyclopropylamine on cells are largely tied to its interaction with KDM1A. By inhibiting KDM1A, 1-Phenyl-cyclopropylamine can modulate the expression of Gfi-1b, a recognized KDM1A target gene . This modulation can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-cyclopropylamine involves its binding interactions with biomolecules and its impact on enzyme activity. For instance, it covalently inhibits KDM1A, leading to changes in gene expression . Furthermore, 1-Phenyl-cyclopropylamine is known to inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-Phenyl-cyclopropylamine can change. For instance, its physical state is liquid, and it is recommended to be stored at 4° C . Its boiling point is predicted to be 211.40° C at 760 mmHg . These properties suggest that 1-Phenyl-cyclopropylamine is stable under standard laboratory conditions.
Metabolic Pathways
1-Phenyl-cyclopropylamine is involved in several metabolic pathways. For instance, it is known to inhibit KDM1A, a key player in the metabolism of histones . Additionally, it inactivates cytochrome P450 enzymes, which play a crucial role in drug metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-cyclopropylamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanone oxime, followed by reduction with lithium aluminum hydride. Another method includes the cyclopropanation of styrene using diazomethane in the presence of a catalyst .
Industrial Production Methods: Industrial production of 1-Phenyl-cyclopropylamine typically involves the catalytic hydrogenation of phenylcyclopropanone oxime. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Phenyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding cyclopropyl ketone.
Reduction: The compound can be reduced to form cyclopropylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Cyclopropyl ketone.
Reduction: Cyclopropylmethanamine.
Substitution: Various substituted cyclopropylamines.
相似化合物的比较
2-Phenylcyclopropanamine: Similar in structure but differs in the position of the phenyl group on the cyclopropyl ring.
Cyclopropanamine, 2-phenyl-, trans-(+)-: Another structural isomer with different stereochemistry.
Uniqueness: 1-Phenyl-cyclopropylamine is unique due to its specific inhibition of MAO and LSD1, making it a valuable compound for therapeutic applications. Its structural features also allow for the development of various derivatives with potential biological activities .
属性
IUPAC Name |
1-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBDGKUVUVWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276733 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41049-53-0 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
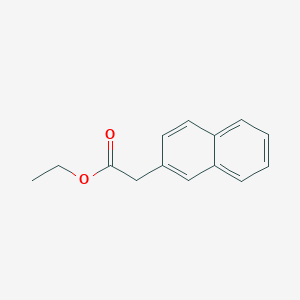
![ethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride](/img/structure/B183182.png)
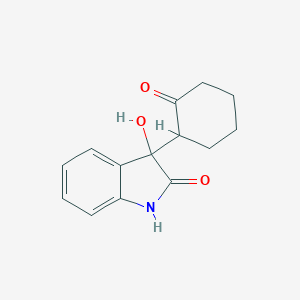
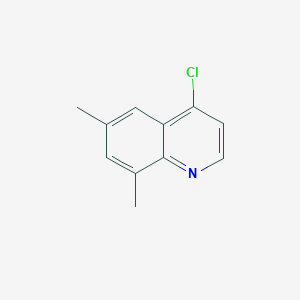
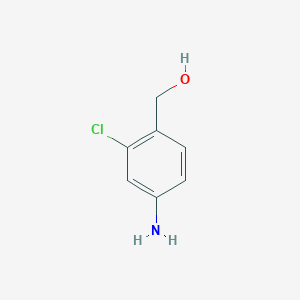


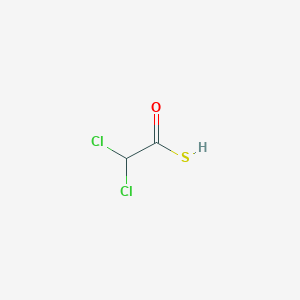
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)
